4-[3-(4-Phenylphenyl)propyl]morpholine
Description
Chemical Name: 4-[3-(4-Phenoxymethylphenyl)propyl]morpholine Synonyms: Fomocaine, Erbocain, Panacain CAS No.: 17692-39-6 Molecular Formula: C₂₀H₂₅NO₂ Molecular Weight: 311.42 g/mol Key Properties:
- A potent topical local anesthetic with low systemic toxicity .
- Synthesized via a modified Willgerodt-Kindler reaction, avoiding hazardous intermediates like o-chloromethyl derivatives .
- Structural features include a morpholine ring linked to a 4-phenoxymethylphenyl group via a three-carbon propyl chain.
Properties
CAS No. |
119637-69-3 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[3-(4-phenylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2 |
InChI Key |
RWXJOFLQRAFOPO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
Synonyms |
4-(3-bibenzyl-4-yl-propyl)morpholine BYP-morpholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| 4-[3-(4-Phenoxymethylphenyl)propyl]morpholine | 17692-39-6 | C₂₀H₂₅NO₂ | 311.42 | Phenoxymethylphenyl, propyl chain | Topical local anesthetic |
| Pramocaine | 140-65-8 | C₁₇H₂₇NO₃ | 293.40 | 4-Butoxyphenoxy | Surface anesthetic |
| 4-(3-(3-Bromophenyl)propyl)morpholine | 1133116-11-6 | C₁₃H₁₆BrNO | 284.19 | 3-Bromophenyl | Industrial research |
| Fenpropimorph | 67306-03-0 | C₂₀H₃₃NO | 303.49 | tert-Butylphenyl, methyl groups | Agricultural fungicide |
Research Findings and Trends
- Substituent Effects : Alkoxy groups (e.g., butoxy in pramocaine) enhance lipophilicity, prolonging anesthetic action, while halogens (e.g., bromine) may introduce reactivity constraints .
- Therapeutic Versatility : Morpholine derivatives exhibit diverse applications—from anesthetics to antioxidants—depending on functional group modifications (e.g., sulfonyl groups for NRF2 activation) .
- Synthetic Advantages : Fomocaine’s synthesis avoids hazardous intermediates, emphasizing greener methodologies in industrial production .
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